molecular formula C18H32I2O2 B10858614 Oleic Acid I

Oleic Acid I

Cat. No.: B10858614
M. Wt: 534.3 g/mol
InChI Key: AJLNCCBKZPMARL-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleic acid is a monounsaturated omega-9 fatty acid that occurs naturally in various animal and vegetable fats and oils. It is an odorless, colorless oil, although commercial samples may be yellowish due to the presence of impurities. In chemical terms, oleic acid is classified as a monounsaturated omega-9 fatty acid, abbreviated with a lipid number of 18:1 cis-9, and a main product of Δ9-desaturase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleic acid can be synthesized through the dehydrogenation of stearic acid using the enzyme stearoyl-CoA 9-desaturase . This process involves the removal of hydrogen atoms from stearic acid to form the monounsaturated derivative, oleic acid.

Industrial Production Methods

Industrially, oleic acid is obtained through the hydrolysis of triglycerides found in animal and vegetable fats. For example, the hydrolysis of olive-pomace oleins followed by distillation yields vegetable-derived oleic acid . Animal-derived oleic acid is obtained by hydrolyzing animal fat (tallow), conducting cold fractionation, and then distilling the resulting mixture .

Mechanism of Action

Oleic acid exerts its effects through various molecular targets and pathways:

Properties

Molecular Formula

C18H32I2O2

Molecular Weight

534.3 g/mol

IUPAC Name

(Z)-9,10-diiodooctadec-9-enoic acid

InChI

InChI=1S/C18H32I2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h2-15H2,1H3,(H,21,22)/b17-16-

InChI Key

AJLNCCBKZPMARL-MSUUIHNZSA-N

Isomeric SMILES

CCCCCCCC/C(=C(\CCCCCCCC(=O)O)/I)/I

Canonical SMILES

CCCCCCCCC(=C(CCCCCCCC(=O)O)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.